molecular formula C14H24N2O B13197151 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine

Cat. No.: B13197151
M. Wt: 236.35 g/mol
InChI Key: JYLQHMFAGJBLPQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine (CAS: 1423017-80-4) is a bicyclic pyrrolidine derivative with a molecular weight of 272.81 g/mol. Its structure features a cyclopentyl substituent at the 2-position of the pyrrolidine ring and a pyrrolidine-2-carbonyl group at the 1-position, forming a rigid, stereochemically defined scaffold . The compound is synthesized via stereoselective methods, such as cyclization of acyclic precursors or functionalization of pre-formed pyrrolidine rings, as outlined in broader pyrrolidine synthesis strategies . It is primarily used as an intermediate in pharmaceutical synthesis and industrial research, particularly in developing bioactive molecules targeting neurological or metabolic disorders .

The (2S)-stereochemistry of the pyrrolidine-2-carbonyl moiety is critical for its interaction with biological targets, as stereochemical purity often dictates pharmacological efficacy .

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

(2-cyclopentylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2

InChI Key

JYLQHMFAGJBLPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCCN2C(=O)C3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of cyclopentylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclopentyl group and the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine rings can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 2-cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine and analogous pyrrolidine derivatives:

Compound Structural Features Pharmacological Activity Synthesis Method Stability/Reactivity
This compound Cyclopentyl substituent; (2S)-pyrrolidine-2-carbonyl group; bicyclic scaffold Intermediate for bioactive molecules Stereoselective cyclization or ring functionalization Stable as hydrochloride salt; sensitive to oxidation
1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile (Patent: US2015) Benzoyl group; nitrile substituent; monocyclic pyrrolidine Cognitive disorder therapy (e.g., Alzheimer’s) Multi-step acylation and nitrile introduction Labile under basic conditions; requires N-oxide stabilization
N-Oxidized Pyrrolidine Derivatives (e.g., Compound UU in ) Pyrrolidine N-oxide; isoquinoline C=N-unit Not explicitly stated (research intermediates) Oxidation with m-chloroperbenzoic acid Thermally unstable; decomposes >200°C

Key Findings:

The nitrile group in the patent compound increases electrophilicity, enabling covalent binding to enzymatic targets (e.g., cholinesterases in cognitive disorders) .

Synthesis Complexity :

  • Stereoselective synthesis of the target compound requires advanced chiral induction techniques, whereas the patent compound relies on simpler acylation steps .
  • N-Oxidized derivatives demand controlled oxidation conditions to avoid decomposition, limiting scalability .

Stability and Handling: The hydrochloride salt form of the target compound improves shelf-life compared to non-salt analogs . N-Oxides (e.g., Compound UU) are prone to thermal decomposition, necessitating low-temperature storage .

Biological Activity

2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.29 g/mol
  • Canonical SMILES : CC1(CCCCC1)C(=O)N2CCCCC2

The biological activity of this compound primarily involves its interaction with various biological targets, including:

  • G-protein-coupled receptors (GPCRs) : This compound may act as an allosteric modulator, influencing receptor activity without directly activating them .
  • Enzyme Inhibition : It has been studied for its potential to inhibit metalloproteases, which are involved in various pathological processes such as inflammation and cancer progression .

Anti-inflammatory Properties

Pyrrolidine derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Study 1: Evaluation of Antimicrobial Activity

In a study examining the antimicrobial efficacy of pyrrolidine derivatives, this compound was tested against various bacterial strains. Results demonstrated moderate activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapy.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli10

Study 2: Anti-inflammatory Effects

A pharmacological evaluation was conducted to assess the anti-inflammatory properties of similar pyrrolidine compounds. The study revealed that these compounds significantly reduced inflammation markers in animal models, indicating that this compound could exhibit similar effects.

Research Findings

Recent research highlights the potential therapeutic applications of pyrrolidine derivatives:

  • Cardiovascular Health : Compounds in this class have been investigated for their ability to lower blood pressure and improve vascular function by inhibiting endothelin-converting enzymes .
  • Neurological Disorders : The modulation of GPCRs suggests possible applications in treating neurological conditions such as anxiety and depression .

Q & A

Q. Why do stability studies show variability in degradation rates across laboratories?

  • Methodological Answer : Variability stems from differences in excipients, humidity control, or light exposure. Standardize protocols using ICH Q1A guidelines. Collaborative cross-lab studies with shared reference samples isolate confounding factors. Statistical tools (e.g., ANOVA) quantify inter-lab variance .

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